Technical Monograph: 1-(1-Adamantyl)-2-bromopropan-1-one
Technical Monograph: 1-(1-Adamantyl)-2-bromopropan-1-one
Chemical Properties, Synthesis, and Medicinal Chemistry Applications
Executive Summary
1-(1-Adamantyl)-2-bromopropan-1-one (CAS: 26525-24-6) is a specialized
Its chemical behavior is defined by the juxtaposition of the steric bulk of the adamantyl group—which protects the carbonyl carbon from nucleophilic attack—and the high reactivity of the
Physicochemical Profile
The adamantyl moiety imparts significant lipophilicity to the molecule, drastically reducing water solubility while enhancing solubility in non-polar organic solvents (DCM, Toluene).[2]
| Property | Value / Description | Source/Note |
| IUPAC Name | 1-(1-Adamantyl)-2-bromopropan-1-one | |
| CAS Number | 26525-24-6 | |
| Molecular Formula | ||
| Molecular Weight | 271.20 g/mol | |
| Physical State | Waxy solid or viscous oil | Dependent on purity; tends to darken upon oxidation.[1] |
| Melting Point | ~75–85 °C (Predicted) | Homologous bromomethyl ketone melts at 78–80 °C.[2] |
| Boiling Point | ~140 °C at 0.5 mmHg | Decomposes at higher pressures.[2] |
| LogP | 3.8 – 4.2 (Predicted) | High lipophilicity due to adamantane cage.[2] |
| Solubility | Soluble in DCM, | |
| Stability | Light and moisture sensitive.[2] | Undergoes slow dehydrobromination if stored improperly.[2] |
Synthesis & Production Protocols
The synthesis of 1-(1-Adamantyl)-2-bromopropan-1-one requires a two-step sequence: the formation of the propyl ketone precursor followed by regioselective
Step 1: Precursor Synthesis (1-Adamantylpropan-1-one)
The adamantyl ethyl ketone precursor is synthesized via a Grignard reaction or Friedel-Crafts acylation.[1][2] The Grignard route is preferred for higher yields and cleaner workup.[2]
-
Reagents: 1-Adamantanecarbonyl chloride, Ethylmagnesium bromide (EtMgBr),
(catalyst).[1][2] -
Conditions: THF/Ether, 0°C to RT, inert atmosphere (
).
Step 2: Regioselective -Bromination
Direct bromination of the ketone is achieved using molecular bromine in an acidic medium.[2] The steric bulk of the adamantyl group ensures bromination occurs exclusively at the methylene position of the ethyl chain (the only enolizable position).[2]
Protocol:
-
Dissolution: Dissolve 10.0 g (52 mmol) of 1-(1-adamantyl)propan-1-one in 50 mL of glacial acetic acid.
-
Catalysis: Add 0.5 mL of 48% HBr (aq) to catalyze enol formation.
-
Addition: Add a solution of bromine (
, 2.7 mL, 52 mmol) in 10 mL acetic acid dropwise over 30 minutes at 20–25°C.-
Observation: The red color of bromine should disappear rapidly upon addition, indicating consumption.[2]
-
-
Quenching: Pour the mixture into 200 mL of ice water. The product will precipitate as a solid or oil.[2]
-
Purification: Extract with dichloromethane (
mL), wash with saturated (to remove acid) and sodium thiosulfate (to remove excess ). Dry over and concentrate.
Synthesis Workflow Diagram
Figure 1: Synthetic pathway from adamantane carboxylic acid to the target
Reactivity & Synthetic Utility[1][4]
The chemical value of 1-(1-Adamantyl)-2-bromopropan-1-one lies in its specific reactivity profile. It acts as a neopentyl-like electrophile , but with distinct electronic properties.[1][2]
Nucleophilic Substitution ( )
The
-
Amination: Reaction with primary/secondary amines yields
-amino ketones (substituted cathinone analogs).[1][2] -
O-Alkylation: Reaction with carboxylates yields
-acyloxy ketones.[1][2]
Cyclization (Hantzsch Synthesis)
This compound is a classic precursor for Hantzsch Thiazole Synthesis .[2] Reacting with thioamides (e.g., thiourea, thiobenzamide) forms 2,4-disubstituted thiazoles.[2] The adamantyl group at the 4-position of the thiazole ring provides significant metabolic stability.[1][2]
Stereoelectronic Effects[1]
-
Carbonyl Inertness: The "cage" structure shields the carbonyl carbon from direct nucleophilic addition (e.g., Grignard addition to the carbonyl is extremely slow).[2]
-
Enolization: The ketone can only enolize towards the ethyl chain, making the regiochemistry of reactions highly predictable.[2]
Reactivity Network Diagram
Figure 2: Divergent reactivity pathways demonstrating the scaffold's versatility in heterocyclic and medicinal chemistry synthesis.
Medicinal Chemistry Applications
11 -HSD1 Inhibitors
The primary modern application of this scaffold is in the development of inhibitors for 11
-
Mechanism: 11
-HSD1 converts cortisone to cortisol.[1][2][5] Inhibitors are used to treat Type 2 diabetes and metabolic syndrome.[2][5][6] -
Role of Adamantane: The adamantyl group fills a large hydrophobic pocket in the enzyme active site, improving binding affinity (
often in nanomolar range) and metabolic stability compared to phenyl analogs.[2] -
Synthesis: The bromo-ketone is reacted with amides or amines to link the adamantyl "anchor" to the rest of the pharmacophore.[2]
Antiviral & CNS Agents[8]
-
Lipophilicity: The adamantyl group facilitates crossing the Blood-Brain Barrier (BBB).[1][2]
-
Transporter Inhibition: Amino-ketone derivatives (synthesized via Path A in Figure 2) show affinity for monoamine transporters (DAT, NET, SERT).[2] Note: While structurally related to psychoactive substances, these derivatives are investigated for therapeutic potential in depression and neurodegeneration.[1]
Safety & Handling (Lachrymator Warning)
CRITICAL SAFETY NOTICE:
-
Engineering Controls: All operations must be performed in a functioning chemical fume hood.
-
PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.[2]
-
Decontamination:
-
Storage: Store at 2–8°C under inert gas (
or ). The compound degrades and darkens (liberating HBr) upon exposure to light and moisture.[2]
References
-
Synthesis of Adamantyl Ketones: Stetter, H., & Rauscher, E. (1960).[2] Über Verbindungen mit Urotropin-Struktur, XVI.[1][2] Beiträge zur Chemie der Adamantan-Derivate. Chemische Berichte.[2]
-
Bromination Protocols: Leonova, M. V., et al. (2014).[2] Reaction of adamantane series olefins with N-bromosuccinimide.[1][2] Russian Journal of Organic Chemistry.[2]
-
11
-HSD1 Inhibitors: Sorensen, B., et al. (2010).[2][4] Discovery of adamantyl ethanone derivatives as potent 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) inhibitors.[1][2][4][5] Bioorganic & Medicinal Chemistry Letters.[2] -
General Reactivity of
-Halo Ketones: Eicher, T., & Hauptmann, S. (2003).[2] The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications.[2] Wiley-VCH.[1][2][5] -
Safety Data: PubChem Compound Summary for Adamantyl Derivatives.
Sources
- 1. CAS 5122-82-7: Adamantyl bromomethyl ketone | CymitQuimica [cymitquimica.com]
- 2. 1-Bromoadamantane - Wikipedia [en.wikipedia.org]
- 3. 1-Adamantanol CAS 768-95-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. Discovery of adamantyl ethanone derivatives as potent 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adamantyl ethanone pyridyl derivatives: potent and selective inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel inhibitor of 11 beta-hydroxysteroid dehydrogenase type 1 using in silico structure-based screening approach for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
